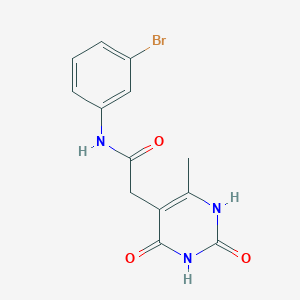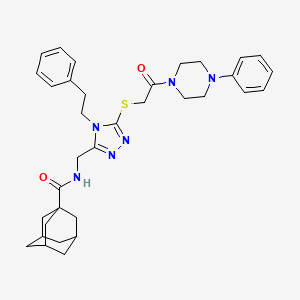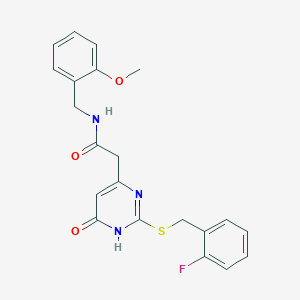![molecular formula C8H12ClN3O2 B2813381 1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride CAS No. 2174002-48-1](/img/structure/B2813381.png)
1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring . It has a molecular weight of 217.65 .
Synthesis Analysis
The synthesis of this compound or its analogs often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and easy to perform . One common method is the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C8H11N3O2.ClH/c12-7(13)8(2-1-3-8)4-6-5-9-11-10-6;/h5H,1-4H2,(H,12,13)(H,9,10,11);1H . This indicates that the compound contains a cyclobutane ring with a carboxylic acid group and a triazole ring attached to it . Chemical Reactions Analysis
Triazole derivatives are known for their wide range of reactivity. They can participate in various reactions, including those involving carbonic anhydrase-II enzyme . The exact reactions that “1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride” can undergo are not specified in the available resources.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 217.65 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for synthesizing substituted 1H-1,2,3-triazole-4-carboxylic acids through multi-component reactions. For example, Pokhodylo et al. (2010) described a one-pot tandem reaction for creating these compounds, highlighting the [3 + 2] cyclocondensation reaction as a critical step (Pokhodylo, Matiychuk, & Obushak, 2010). This work exemplifies the chemical versatility and reactivity of triazole derivatives, laying a foundation for further modifications and applications in designing compounds with potential biological activity.
Structural Studies
Structural studies of cyclobutane and triazole derivatives provide insights into their molecular properties and potential applications. For instance, Karapetyan et al. (2001) conducted an X-ray analysis of methyl cis-1-chloro-2-trichloromethylcyclopentane-1-carboxylate, a product formed via intramolecular cyclization, to understand the stereochemical outcomes of such reactions (Karapetyan, Sargsyan, Mikaelyan, Sardaryan, & Badanyan, 2001). These structural analyses are crucial for designing compounds with desired physical, chemical, and biological properties.
Applications in Polymerization
Anionic polymerization of cyclobutene derivatives, such as methyl cyclobutene-1-carboxylate, showcases the application of these compounds in creating polymers with unique structures and properties. Kitayama et al. (2004) demonstrated that such monomers could be polymerized to form polymers containing 1,2-linked cyclobutane rings in the main chain, offering novel materials with potentially unique physical properties (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of triazole derivatives for biological activities, such as antimicrobial and antitumor effects, represent another significant area of research. Holla et al. (2005) synthesized substituted 1,2,3-triazoles and screened them for antimicrobial activity, indicating the potential of these compounds in therapeutic applications (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Triazole derivatives have been the focus of many research studies due to their wide range of biological activities . They are used in various industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Future research may focus on exploring more potential applications of these compounds in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
1-(2H-triazol-4-ylmethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7(13)8(2-1-3-8)4-6-5-9-11-10-6;/h5H,1-4H2,(H,12,13)(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYJMTWRLZMJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=NNN=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-1,2,3-Triazol-5-yl)methyl)cyclobutane-1-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(3,4-dichlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2813298.png)


![2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane](/img/structure/B2813302.png)


![N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2813306.png)
![N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2813307.png)
![Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate](/img/structure/B2813309.png)




![7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813317.png)